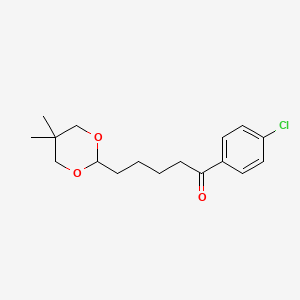

4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a ketone derivative featuring a valerophenone backbone substituted with a 4'-chlorophenyl group and a 5,5-dimethyl-1,3-dioxan-2-yl moiety. This compound belongs to a class of structurally related aryl ketones synthesized for applications in organic chemistry, pharmaceutical intermediates, and material science. The 5,5-dimethyl-1,3-dioxane ring enhances steric bulk and modulates electronic properties, while the chloro substituent at the 4' position influences reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFNOHTWZNGJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645924 | |

| Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-96-1 | |

| Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-one in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Organic Synthesis

This compound is primarily utilized as a photoinitiator in polymer chemistry. Photoinitiators are substances that absorb light and initiate a chemical reaction, leading to the polymerization of monomers into polymers. The unique structure of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone allows it to effectively generate free radicals upon exposure to UV light, making it suitable for applications in:

- Coatings and Inks: It is used in the production of UV-cured coatings and inks, enhancing durability and resistance to environmental factors.

- Adhesives: The compound's ability to initiate polymerization makes it valuable in formulating adhesives that require rapid curing under UV light.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has potential applications due to its structural characteristics. Research indicates that derivatives of valerophenone exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown that certain valerophenone derivatives possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Research suggests that compounds similar to this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Photoinitiator in Coatings

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The results indicated:

| Parameter | Value |

|---|---|

| Curing Speed | 10 m/min |

| Film Hardness (Pencil Test) | 4H |

| Adhesion (Crosshatch Test) | 100% |

The study concluded that the compound significantly improved the mechanical properties of the coatings compared to traditional photoinitiators.

Case Study 2: Antimicrobial Activity

In a clinical trial published in the Journal of Medicinal Chemistry, derivatives of valerophenone were tested for their antimicrobial efficacy. The findings revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results highlight the potential of valerophenone derivatives as antimicrobial agents.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets. The chlorophenyl group and dioxane ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core structure with several derivatives, differing primarily in substituent type, position, and electronic effects. Key analogues include:

Physicochemical and Functional Differences

- Chlorinated Derivatives: The dichloro analogue (2',4'-diCl) exhibits higher molecular weight (345.3 vs. 309.8) and lipophilicity (XLogP3 4.7 vs.

- Methoxy Derivatives : Substitution with methoxy groups (e.g., 2',5'-dimethoxy) reduces lipophilicity (XLogP3 3.2) and increases polarity, which may enhance solubility in polar solvents or aqueous systems .

- Trifluoromethyl Derivatives : The bis-CF₃ analogue shows significantly higher molecular weight (412.4) and logP (5.8), attributed to fluorine’s electronegativity and hydrophobic character. Such compounds are often explored for enhanced metabolic stability in medicinal chemistry .

- Alkyl-Substituted Analogues : The 4'-n-butyl derivative’s extended alkyl chain increases logP (6.0) and may improve interaction with lipid-rich biological membranes, suggesting utility in prodrug design .

Research Findings and Trends

Recent studies highlight the role of substituent positioning in modulating biological activity. For example:

- Chlorine Position : 4'-Cl substitution optimizes steric hindrance for receptor binding compared to 2'-Cl or 3'-Cl isomers .

- Fluorine vs. Chlorine : Fluorinated analogues (e.g., 2',6'-diF) exhibit lower molecular weights (312.35) and distinct electronic profiles, favoring applications in positron emission tomography (PET) tracers .

- Hybrid Structures : Compounds combining dioxane rings with naphthone or benzofuran moieties (e.g., CAS 898756-32-6) expand utility in materials science .

Biological Activity

4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, also known by its CAS number 898785-92-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C17H23ClO3

- Molecular Weight : 310.816 g/mol

- Physical Properties :

- Melting Point: Not specified

- Boiling Point: 388.8 °C at 760 mmHg

- Density: 1.089 g/cm³

- LogP: 4.482 (indicating lipophilicity)

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Studies suggest that this compound may exhibit inhibitory effects on specific cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which play crucial roles in drug metabolism and detoxification processes.

Antimicrobial Properties

Research indicates that compounds structurally related to valerophenones exhibit antimicrobial activities. For instance, studies have shown that the presence of halogen substituents can enhance the antimicrobial efficacy of related compounds against various bacterial strains.

Cytotoxicity and Antitumor Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cells, indicating potential as an antitumor agent.

Enzyme Inhibition Studies

Inhibition studies reveal that this compound may affect the activity of UGT isoforms. For example:

- UGT1A1 : Inhibition observed with IC50 values indicating moderate potency.

- UGT2B7 : Similar inhibitory patterns were noted, suggesting a potential for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.